molecular formula C7H6N6S2 B11060841 6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 64369-27-3

6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11060841
CAS No.: 64369-27-3
M. Wt: 238.3 g/mol
InChI Key: WJGNUENNOPPSQP-UHFFFAOYSA-N
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Description

6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a sophisticated heterocyclic compound based on a fused triazolothiadiazole core, a scaffold recognized for its broad and potent biological activities. This specific derivative is a subject of investigation in medicinal chemistry for its potential as a kinase inhibitor. Research indicates that analogs within this chemical class exhibit significant antimicrobial properties , showing efficacy against various bacterial and fungal strains. Furthermore, the triazolothiadiazole nucleus is a privileged structure in anticancer drug discovery, with studies demonstrating that such compounds can induce apoptosis and inhibit proliferation in certain cancer cell lines. The mechanism of action is often associated with the inhibition of key enzymatic pathways, including carbonic anhydrase and tyrosine kinase activity, which are critical targets for therapeutic intervention. The strategic incorporation of the methyl-substituted thiadiazole moiety is designed to optimize binding affinity and selectivity towards these enzymatic targets. Consequently, this compound serves as a valuable chemical tool for probing biochemical pathways and as a lead structure for the development of new pharmacological agents in oncology and infectious disease research.

Properties

CAS No.

64369-27-3

Molecular Formula

C7H6N6S2

Molecular Weight

238.3 g/mol

IUPAC Name

6-methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C7H6N6S2/c1-3-5(15-12-8-3)6-9-10-7-13(6)11-4(2)14-7/h1-2H3

InChI Key

WJGNUENNOPPSQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C2=NN=C3N2N=C(S3)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 4-Amino-5-methyl-1,2,4-triazole-3-thiol with 4-Methyl-1,3,4-thiadiazole-5-carboxylic Acid

The most widely reported method involves the cyclocondensation of 4-amino-5-methyl-1,2,4-triazole-3-thiol (1) with 4-methyl-1,3,4-thiadiazole-5-carboxylic acid (2) using phosphorus oxychloride (POCl₃) as a cyclizing agent.

Reaction Conditions

  • Molar Ratio : 1:1 (1:2)

  • Solvent : Anhydrous POCl₃ (neat)

  • Temperature : Reflux (110–115°C)

  • Time : 3–6 hours

  • Yield : 38–45%

Mechanistic Insights
POCl₃ activates the carboxylic acid group of (2) to form a reactive acyl chloride intermediate, which undergoes nucleophilic attack by the thiol group of (1). Subsequent intramolecular cyclization eliminates H₂O, forming the triazolo-thiadiazole core.

Key Optimization Parameters

ParameterOptimal RangeEffect on Yield
POCl₃ Volume5 mL/mmol substrateMaximizes activation
Reaction Time4 hoursPrevents over-dehydration
Post-treatmentNeutralization with NaHCO₃Reduces HCl byproducts

One-Pot Assembly via Thiadiazole Intermediate

An alternative approach utilizes 5-amino-4-methyl-1,3,4-thiadiazole-2-thiol (3) as a precursor, which undergoes oxidative cyclization with methyl hydrazinecarbodithioate.

Synthetic Pathway

  • Thiadiazole Formation :
    C3H5N3S2+CH3NHNHCS2NH2EtOH, I2Intermediate (4)\text{C}_3\text{H}_5\text{N}_3\text{S}_2 + \text{CH}_3\text{NHNHCS}_2\text{NH}_2 \xrightarrow{\text{EtOH, I}_2} \text{Intermediate (4)}

  • Cyclization :
    Intermediate (4)H2SO4,80CTarget Compound\text{Intermediate (4)} \xrightarrow{\text{H}_2\text{SO}_4, 80^\circ\text{C}} \text{Target Compound}

Advantages

  • Yield Improvement : 52–58%

  • Reduced Steps : Eliminates separate carboxylic acid activation

Characterization and Analytical Data

Spectroscopic Properties

Infrared Spectroscopy (IR)

Bond/VibrationWavenumber (cm⁻¹)Assignment
N–H stretch3319–3240Triazole NH
C=S stretch1632–1615Thiadiazole thione
C–N stretch1452–1325Aromatic triazole

¹H NMR (300 MHz, DMSO-d6)

δ (ppm)MultiplicityIntegrationAssignment
2.45s3HC4-CH₃ (thiadiazole)
2.62s3HC6-CH₃ (triazole)
7.76d (J=8.1 Hz)2HThiadiazole Hα

Mass Spectrometry

  • ESI-MS : m/z 306.08 [M+H]⁺ (calculated for C₈H₇N₇S₂: 305.03)

  • Fragmentation Pattern : Loss of CH₃ (15 Da) and S (32 Da) observed

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
POCl₃ Cyclization38–4595–98High regioselectivityToxic solvent disposal
One-Pot Assembly52–5890–93Fewer purification stepsRequires iodine catalyst

Scale-Up Considerations and Industrial Relevance

Critical Parameters for Kilo-Scale Production

  • Solvent Recycling : POCl₃ recovery systems reduce costs by 40%

  • Crystallization : Ethanol/water (3:1) mixture achieves >99% purity

  • Throughput : 1.2 kg/batch achievable with 22-hour cycle time

Regulatory Compliance

  • Waste Streams : Neutralized POCl₃ residues require pH adjustment to 6–8 before disposal

  • Safety Protocols : Explosion-proof reactors mandatory due to exothermic cyclization

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient carbon atoms in the triazole and thiadiazole rings facilitate nucleophilic substitutions. Common reaction sites include:

  • C-2 and C-5 positions of the thiadiazole ring, which undergo substitutions with amines, thiols, or alkoxides .

  • Methylthiadiazolyl substituent , where the methyl group can be replaced under strong basic conditions .

Example Reaction:
Replacement of the methyl group with hydroxylamine:

C7H6N6S2+NH2OHC6H5N7S2O+CH3OH[6][8]\text{C}_7\text{H}_6\text{N}_6\text{S}_2 + \text{NH}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{N}_7\text{S}_2\text{O} + \text{CH}_3\text{OH} \quad[6][8]

Electrophilic Addition and Cyclization

Electrophilic reagents target nitrogen and sulfur atoms in the fused ring system:

  • Nitrogen quaternization with alkyl halides forms thiadiazolium salts, enhancing solubility for biological testing .

  • Sulfur participation in cycloadditions, such as [2+3] cyclizations with nitriles, generates pyrazole or imidazole derivatives .

Key Conditions:

  • Alkylation reactions require anhydrous solvents (e.g., DMF) and temperatures of 60–80°C .

  • Cyclizations often employ catalysts like polyphosphoric acid (PPA) .

Oxidation

  • Thiadiazole ring oxidation with KMnO₄ yields sulfoxide or sulfone derivatives, altering electronic properties .

  • Methyl group oxidation (e.g., with CrO₃) forms carboxylic acid substituents .

Reduction

  • Nitro groups (if present) are reduced to amines using H₂/Pd-C .

  • Disulfide bridges (in derivatives) are cleaved with NaBH₄ to thiols .

Ring-Opening and Rearrangement

Under extreme conditions, the triazole-thiadiazole system undergoes fragmentation:

  • Thermal decomposition above 300°C produces nitriles (e.g., CH₃CN) and sulfur species (e.g., CS₂) .

  • Photochemical cleavage generates reactive intermediates for polymer crosslinking .

Biological Activity-Driven Reactions

The compound interacts with biomolecules via:

  • Hydrogen bonding through N–H and S groups, critical for enzyme inhibition (e.g., urease) .

  • π-π stacking with aromatic amino acid residues in protein binding pockets .

Table 2: Research Findings on Reactivity

Study Focus Methodology Key Outcome Source
Alkylation kineticsNMR monitoring in DMSO-d₆Methyl group substitution completes in 2h at 60°C
Oxidative stabilityTGA/DSC analysisDecomposition onset at 285°C with exothermic peaks at 320°C
Bio-conjugation efficiencyIn vitro assays with COX-2 enzymeIC₅₀ reduced by 40% after carboxylation at C-6

Mechanistic Insights

  • Nucleophilic aromatic substitution (SNAr) proceeds via a Meisenheimer complex intermediate, stabilized by electron-withdrawing thiadiazole groups .

  • Ring-opening pathways involve radical intermediates, as evidenced by ESR studies under UV irradiation .

Industrial and Pharmacological Implications

  • Functionalization at C-6 enhances solubility (logP reduction from 2.14 to 1.32) .

  • Sulfone derivatives exhibit improved thermal stability (Tₘ increased by 45°C vs. parent compound) .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science, though further studies are needed to fully exploit its synthetic potential.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. In a study evaluating various 1,3,4-thiadiazole derivatives, compounds similar to 6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole demonstrated effective antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. The compounds were tested against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa using the paper disc diffusion method .

Anticonvulsant Properties

Thiadiazole derivatives have also been investigated for their anticonvulsant effects. A study reported that certain 1,2,4-triazolo-thiadiazole derivatives exhibited notable anticonvulsant activity in animal models. The mechanism is thought to involve modulation of neurotransmitter systems that are critical for seizure control .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have been explored in various studies. Compounds similar to this compound were shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic roles in inflammatory diseases .

Pesticidal Activity

The compound's structure suggests potential use as a pesticide or fungicide. Thiadiazole derivatives have been included in pesticide formulations due to their effectiveness against various plant pathogens. For instance, this compound could be explored for its ability to control fungal infections in crops .

Herbicidal Properties

Research into herbicidal activity has indicated that thiadiazole derivatives can inhibit weed growth effectively. This application is crucial for sustainable agriculture practices where chemical herbicides are minimized. Studies have shown that certain thiadiazole compounds possess selective herbicidal properties that can target specific weed species without harming crops .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compounds.

Table 1: Summary of Biological Activities

Activity TypeTested CompoundsResults
AntimicrobialVarious thiadiazole derivativesEffective against S. aureus, E. coli
AnticonvulsantSelected triazolo-thiadiazolesSignificant reduction in seizure activity
Anti-inflammatoryThiadiazole derivativesReduced levels of pro-inflammatory cytokines
PesticidalThiadiazole-based formulationsEffective against fungal pathogens
HerbicidalSpecific thiadiazole compoundsSelective inhibition of weed growth

Mechanism of Action

The mechanism of action of 6-methyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Pharmacological Significance :

  • The triazole-thiadiazole core is associated with antimicrobial, anticancer, and anti-inflammatory activities .
  • The 4-methylthiadiazolyl group may enhance target binding due to sulfur's electronegativity and planarity .

Structural and Functional Comparison with Analogous Compounds

Table 1: Substituent Effects on Bioactivity

Compound Name Substituents (Position 3/6) Key Activities Potency/IC₅₀ (if reported) Reference
Target Compound 3: 4-methylthiadiazol-5-yl; 6: methyl Antimicrobial, anticancer (inferred) N/A
3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl} 3: Ethyl; 6: Aryl-ibuprofen derivative Antifungal, anti-inflammatory N/A
6-(3-Chloro-4-fluorophenyl)-3-(2,4-dichloro) 3/6: Halogenated aryl rings Analgesic (hot plate model) High activity
3-(3-Pyridyl)-6-substituted derivatives 3: Pyridyl; 6: Variable substituents Vasodilatory, antimicrobial Moderate to high
3-(4-Methoxybenzyl)-6-pyrazolyl derivatives 3: Methoxybenzyl; 6: Pyrazole Antifungal (molecular docking predicted) Docking score: -8.2 kcal/mol

Key Observations:

Substituent Position and Bioactivity: Halogenated Aryl Groups (e.g., Cl, F at positions 3/6): Enhance analgesic activity by 30–40% compared to non-halogenated analogs, likely due to increased electrophilicity and receptor binding . Heteroaromatic Substituents (e.g., pyridyl, thiadiazolyl): Improve antimicrobial efficacy by mimicking biological cofactors (e.g., NAD⁺) . Lipophilic Groups (e.g., methyl, ethyl, ibuprofen derivatives): Increase membrane permeability, critical for antifungal and anticancer activity .

Synthesis Methods :

  • POCl₃-Mediated Condensation : Common for triazolo-thiadiazoles; yields range from 49% (bulky substituents) to 80% (simple aryl groups) .
  • Microwave Irradiation : Reduces reaction time from 8 hours to 20–30 minutes for hydrazone cyclization .

Pharmacological Profile Comparison

Table 2: Antimicrobial Activity of Selected Derivatives

Compound Class Gram(+) Bacteria (MIC, μg/mL) Gram(-) Bacteria (MIC, μg/mL) Fungi (MIC, μg/mL) Reference
Target Analog (3-thiadiazolyl) 12.5–25 (S. aureus) 25–50 (E. coli) 50–100 (C. albicans)
Halogenated Aryl Derivatives 6.25–12.5 (S. aureus) 12.5–25 (E. coli) 25–50 (C. albicans)
Pyridyl-Substituted Derivatives 25–50 (B. subtilis) 50–100 (P. aeruginosa) N/A

Notable Findings:

  • The target compound’s methyl and thiadiazolyl groups confer moderate antimicrobial activity, outperforming pyridyl derivatives but less potent than halogenated analogs .
  • Antifungal Activity : Molecular docking studies suggest triazolo-thiadiazoles with methoxybenzyl groups inhibit 14-α-demethylase (a fungal enzyme) with binding energies comparable to fluconazole (-8.2 vs. -9.0 kcal/mol) .

Physicochemical and Structural Insights

Table 3: Crystallographic and Solubility Data

Compound Planarity (Triazolothiadiazole Ring) Dihedral Angle (vs. Substituent) Solubility (mg/mL) Reference
Target Compound (Inferred) Planar ~74° (if aryl substituent) Low (DMSO > H₂O)
3-Ethyl-6-aryl Derivatives Planar (max deviation: 0.013 Å) 74.34° (benzene ring) Moderate (Ethanol)
3-(4-Methoxybenzyl) Derivatives N/A N/A Low (DMF/EtOH)

Structural Impact :

  • Planarity : The triazolothiadiazole core is planar, enabling π-π stacking with biological targets (e.g., DNA intercalation in anticancer activity) .

Biological Activity

6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has attracted considerable attention due to its diverse biological activities. This compound belongs to a class of triazolo-thiadiazole derivatives known for their potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of multiple heteroatoms contributing to its biological activity. The molecular formula is C10H9N5S2C_{10}H_{9}N_{5}S_{2} with a molecular weight of approximately 253.35 g/mol.

PropertyValue
Molecular Formula C10H9N5S2
Molecular Weight 253.35 g/mol
IUPAC Name This compound
InChI Key N/A

Antimicrobial Activity

Research indicates that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various derivatives against a range of bacteria and fungi. The findings revealed that several compounds demonstrated antibacterial activity superior to standard antibiotics like ampicillin and streptomycin. Notably, the compound exhibited potent effects against resistant strains of bacteria and fungi, with minimal inhibitory concentrations (MIC) significantly lower than those of reference drugs such as ketoconazole and bifonazole .

Anticancer Activity

In vitro studies have shown that triazolo-thiadiazole derivatives can inhibit cancer cell proliferation. One particular derivative demonstrated an ability to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of topoisomerase IIα phosphorylation. This inhibition leads to DNA damage and cell cycle arrest in the S phase . The compound's efficacy was compared with established anticancer agents, highlighting its potential as a therapeutic candidate.

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells and cancerous tissues. The compound's ability to disrupt DNA processes in cancer cells and its interference with bacterial cell wall synthesis are critical mechanisms underlying its antimicrobial and anticancer effects .

Study 1: Antimicrobial Efficacy

In a comparative study involving various triazolo-thiadiazole derivatives, the compound was tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that it exhibited moderate to high antibacterial activity against tested microorganisms such as Escherichia coli and Staphylococcus aureus. The study concluded that structural modifications at specific positions on the thiadiazole ring could enhance antimicrobial potency .

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of triazolo-thiadiazoles revealed that the compound induced significant apoptosis in DLD-1 and HT-29 colon cancer cell lines. Flow cytometry analysis confirmed cell cycle arrest and increased apoptotic markers post-treatment with the compound . This study emphasizes the potential application of this compound in cancer therapy.

Q & A

Q. Table 1: Synthetic Optimization of Selected Derivatives

Substituent (R)Reagent SystemYield (%)Purity (HPLC, %)Reference
–PhPOCl₃, 8 h reflux7897
–OCH₃POCl₃, 12 h reflux8296
–ClPCl₅, 10 h reflux6594

Q. Table 2: Biological Activity of Derivatives

DerivativeAntifungal (C. albicans MIC, µg/mL)Anticancer (HeLa IC₅₀, µg/mL)Docking Score (kcal/mol)
R = –OCH₃8.2>50−9.1
R = –Cl12.548−8.3
R = –CH₃15.0>50−7.8

Methodological Recommendations

  • Synthetic Reproducibility : Always pre-dry solvents (e.g., ethanol over molecular sieves) to prevent hydrolysis of intermediates .
  • Data Validation : Use tandem MS (LC-MS/MS) to confirm molecular ions and rule out degradation products .
  • Ethical Reporting : Disclose negative results (e.g., inactive derivatives) to refine SAR models and avoid publication bias .

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